molecular formula C14H15N3O4S B13088151 N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide

N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13088151
M. Wt: 321.35 g/mol
InChI Key: LGILYRWJYUNENE-UHFFFAOYSA-N
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Description

    N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide: is an organic compound with the chemical formula . It appears as white crystals or powder.

    Molecular Weight: 262.35 g/mol.

    Melting Point: 84-86°C.

    Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

  • This compound serves as an intermediate or starting material in organic synthesis. Its applications extend to the synthesis of biologically active compounds, pharmaceuticals, dyes, and functional materials.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production: While specific industrial methods may vary, the synthetic steps mentioned above are commonly employed.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activity.

      Medicine: May have applications in drug development.

      Industry: Employed in the synthesis of functional materials.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that safety precautions should be followed when handling this compound. Always refer to relevant safety literature and guidelines for proper handling and storage

    Properties

    Molecular Formula

    C14H15N3O4S

    Molecular Weight

    321.35 g/mol

    IUPAC Name

    N-[2-(4-aminophenyl)ethyl]-4-nitrobenzenesulfonamide

    InChI

    InChI=1S/C14H15N3O4S/c15-12-3-1-11(2-4-12)9-10-16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9-10,15H2

    InChI Key

    LGILYRWJYUNENE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

    Origin of Product

    United States

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